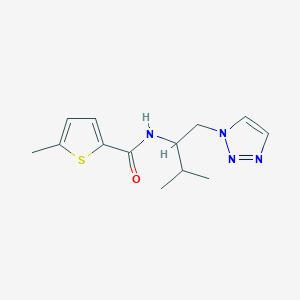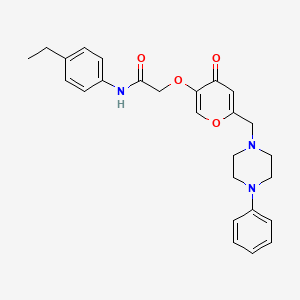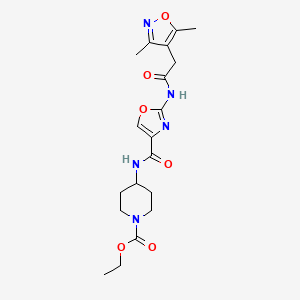
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar triazole analogs has been reported via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar triazole compounds include the Suzuki–Miyaura cross-coupling reaction . This reaction is used to couple boronic acids with various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined by spectral analysis . The compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Scientific Research Applications
Antimicrobial Activities
The compound has been found to have significant antimicrobial activities . A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized and tested against different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .
Fluorescence Properties
The compound has been used in the synthesis of coordination polymers, which have shown interesting fluorescence properties . These polymers have been synthesized by the solvothermal method and their photoluminescence properties have been studied in the solid-state and solvent suspension at ambient temperature .
Cytotoxic Activities
The compound has shown weak to high cytotoxic activities against tumor cell lines . The IC 50 value ranges of 15.6–39.8 and 23.9–41.8 µM for MCF-7 and HCT-116 cells, respectively .
Anti-viral Activities
1,2,3-triazoles and its derivatives, which include the compound , have shown potential as anti-viral agents .
Anti-diabetic Activities
1,2,3-triazoles and its derivatives have also shown potential as anti-diabetic agents .
Anti-cancer Activities
1,2,3-triazoles and its derivatives have shown potential as anti-cancer agents . One of the compounds displayed an IC 50 of 46 nM against MCF-7 human breast tumor cells .
Anti-tubercular Activities
1,2,3-triazoles and its derivatives have shown potential as anti-tubercular agents .
Antimalarial and Anti-leishmanial Activities
1,2,3-triazoles and its derivatives have shown potential as antimalarial and anti-leishmanial agents .
Mechanism of Action
Target of Action
The compound, 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide, is a complex molecule with potential biological activity. Tubulin is a protein that plays a crucial role in cell division and is often targeted by anticancer drugs .
Mode of Action
It is suggested that it may inhibit tubulin polymerization , a process essential for cell division. This inhibition could lead to cell cycle arrest and apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound’s effect on biochemical pathways is largely unknown. Given its potential role in inhibiting tubulin polymerization, it may affect the mitotic spindle assembly, a critical process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s water solubility, as suggested by its use as a ligand in copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) reactions , may influence its bioavailability and distribution.
Result of Action
Its potential to inhibit tubulin polymerization suggests it may induce cell cycle arrest and apoptosis . This could result in the death of rapidly dividing cells, such as cancer cells .
Future Directions
Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . Therefore, the future research directions could focus on exploring the potential applications of “5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)thiophene-2-carboxamide” in various therapeutic areas. Further studies could also aim to optimize the synthesis process and improve the properties of the compound.
properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-9(2)11(8-17-7-6-14-16-17)15-13(18)12-5-4-10(3)19-12/h4-7,9,11H,8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPJRCLMCCNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC(CN2C=CN=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine](/img/structure/B2989133.png)

![2-{[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2989138.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}prop-2-ynoic acid](/img/structure/B2989139.png)


![7-(4-bromophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2989143.png)
![2-{[1-(4-Ethoxy-3-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2989144.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2989146.png)
![6-(4-fluorobenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989148.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)propanamide](/img/structure/B2989149.png)
![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)
